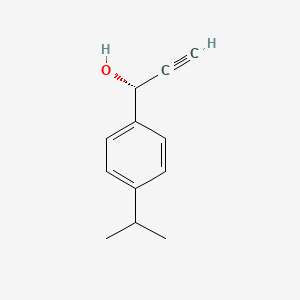
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol is an organic compound characterized by its unique structural features It contains a phenyl ring substituted with a propan-2-yl group and a prop-2-yn-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and propargyl alcohol.
Reaction Conditions: The key step involves the addition of propargyl alcohol to 4-isopropylbenzaldehyde under basic conditions, often using a base like sodium hydroxide or potassium hydroxide.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid.
Reduction: Formation of (1R)-1-(4-propan-2-ylphenyl)prop-2-en-1-ol or (1R)-1-(4-propan-2-ylphenyl)propane-1-ol.
Substitution: Formation of halogenated derivatives like 4-bromo- or 4-chloro-substituted compounds.
科学的研究の応用
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(1R)-1-(4-methylphenyl)prop-2-yn-1-ol: Similar structure but with a methyl group instead of a propan-2-yl group.
(1R)-1-(4-ethylphenyl)prop-2-yn-1-ol: Contains an ethyl group instead of a propan-2-yl group.
(1R)-1-(4-tert-butylphenyl)prop-2-yn-1-ol: Features a tert-butyl group instead of a propan-2-yl group.
Uniqueness: (1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-yl group may enhance its lipophilicity and interaction with hydrophobic targets.
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h1,5-9,12-13H,2-3H3/t12-/m1/s1 |
InChIキー |
HJXHCIGCUICKJP-GFCCVEGCSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](C#C)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



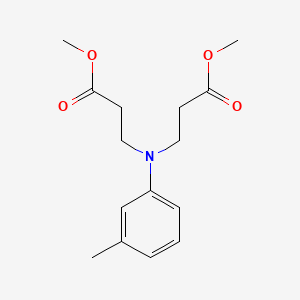
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
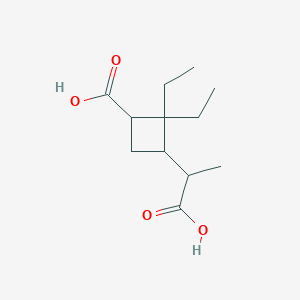
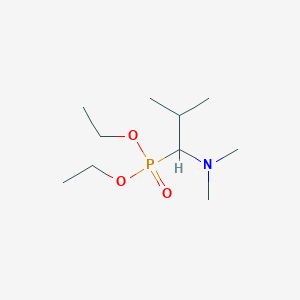
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
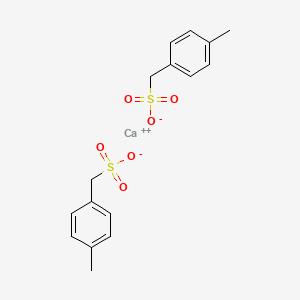

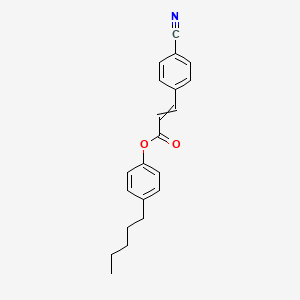
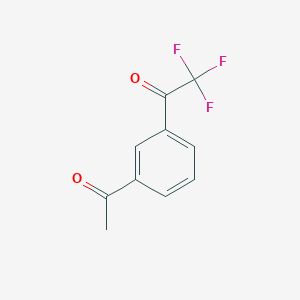
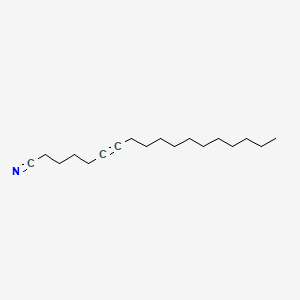
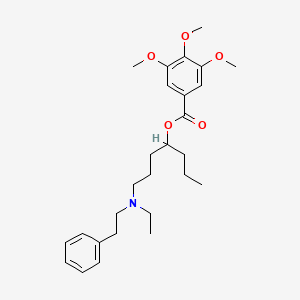
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

